![molecular formula C8H11NO3S3 B051534 4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide CAS No. 120298-37-5](/img/structure/B51534.png)
4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide is a heterocyclic compound containing sulfur atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide typically involves the reduction of 5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one-7,7-dioxide using a reducing agent that generates hydride ions . This process yields the desired compound along with its enantiomers or mixtures thereof .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different intermediates useful in pharmaceutical synthesis.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include hydride donors for reduction and halides or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions are intermediates that are further used in the synthesis of pharmaceutical agents, such as dorzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1.1 Glaucoma Treatment
Dorzolamide is widely used as a topical carbonic anhydrase inhibitor in the management of glaucoma. By inhibiting carbonic anhydrase II in the ciliary body, it reduces aqueous humor production, thereby lowering intraocular pressure (IOP). Clinical studies have demonstrated its efficacy in reducing IOP in patients with open-angle glaucoma and ocular hypertension.
1.2 Combination Therapy
Dorzolamide is often used in combination with other medications such as timolol to enhance therapeutic effects. Studies indicate that this combination therapy can provide superior IOP reduction compared to monotherapy. The synergistic effects of carbonic anhydrase inhibition and beta-blockade are particularly beneficial for patients who do not achieve adequate control with single agents.
Pharmacokinetics and Pharmacodynamics
3.1 Absorption and Distribution
Dorzolamide is rapidly absorbed following topical administration. Its pharmacokinetic profile indicates significant penetration into ocular tissues, which is essential for its therapeutic efficacy.
3.2 Metabolism
The compound undergoes hepatic metabolism primarily through carbonic anhydrase-mediated pathways. Understanding its metabolic pathways is critical for assessing potential drug interactions and side effects.
Case Studies and Clinical Trials
Several clinical trials have evaluated the effectiveness and safety of Dorzolamide:
- Trial 1 : A randomized controlled trial involving 500 patients demonstrated that Dorzolamide significantly reduced IOP compared to placebo over a 12-week period.
- Trial 2 : A long-term study assessed the safety profile of Dorzolamide when used in combination with timolol. Results indicated a favorable safety profile with minimal adverse effects.
Future Applications and Research Directions
Recent studies have suggested potential applications beyond ophthalmology:
5.1 Neuroprotection
Emerging research indicates that Dorzolamide may possess neuroprotective properties due to its ability to modulate intracellular pH levels. This could open avenues for research into its use in neurodegenerative diseases.
5.2 Cancer Therapeutics
Investigations into the role of carbonic anhydrases in tumor microenvironments suggest that Dorzolamide may have applications in oncology by inhibiting tumor growth through pH regulation.
Data Table: Summary of Key Findings
Wirkmechanismus
The mechanism of action of 4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. For instance, in the synthesis of dorzolamide, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug . The molecular targets and pathways involved are primarily related to the inhibition of carbonic anhydrase, an enzyme crucial in regulating intraocular pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dorzolamide: A direct derivative used as a carbonic anhydrase inhibitor.
Brinzolamide: Another carbonic anhydrase inhibitor with a similar structure and function.
Acetazolamide: A sulfonamide derivative used for similar therapeutic purposes.
Uniqueness
4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide is unique due to its specific structure that allows it to act as a versatile intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo multiple chemical transformations makes it a valuable compound in medicinal chemistry .
Biologische Aktivität
4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide, also known as a derivative of thienothiopyran, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is primarily recognized for its role as an intermediate in the synthesis of dorzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma. This article delves into its biological activity, synthesis processes, and relevant research findings.
The chemical structure of this compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C8H10O3S2 |
Molecular Weight | 218.29 g/mol |
Density | 1.462 g/cm³ |
Boiling Point | 433.3 ± 45.0 °C |
Flash Point | 215.9 ± 28.7 °C |
The primary mechanism through which this compound exerts its biological effects is through the inhibition of carbonic anhydrase enzymes. These enzymes are critical in regulating bicarbonate and pH levels in various tissues, including the eye. By inhibiting these enzymes, the compound reduces intraocular pressure, making it beneficial for glaucoma treatment.
Antimicrobial Activity
Research has indicated that derivatives of thienothiopyran exhibit antimicrobial properties. For instance, compounds similar to 4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran have shown significant activity against various bacterial strains in vitro. This suggests potential applications in treating bacterial infections.
Antitumor Properties
In vitro studies have demonstrated that certain thienothiopyran derivatives possess antitumor activity against specific cancer cell lines. The effectiveness varies based on the specific modifications to the thienothiopyran structure, indicating a need for further exploration into structure-activity relationships.
Case Studies
- Dorzolamide Synthesis : A notable application of this compound is its role as an intermediate in the synthesis of dorzolamide. The synthesis involves several steps that utilize this compound to achieve high yields of the active pharmaceutical ingredient (API) .
- Antimicrobial Testing : In a study published in MDPI, derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into their mechanisms and potential therapeutic uses .
Research Findings
Recent studies have focused on optimizing the synthesis process of this compound to enhance yield and purity. Techniques such as chiral resolution and microbiological synthesis have been explored to produce enantiomerically pure forms that may exhibit enhanced biological activity .
Summary of Research Findings
Eigenschaften
IUPAC Name |
4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S3/c1-4-2-6(10)5-3-7(15(9,11)12)14-8(5)13-4/h3-4,6,10H,2H2,1H3,(H2,9,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCGLCYYFTWLLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(S1)SC(=C2)S(=O)(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.